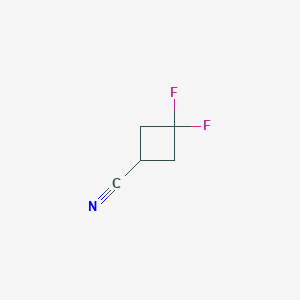

3,3-Difluorocyclobutanecarbonitrile

Description

Historical Context of Fluorinated Cyclobutane (B1203170) Derivatives in Organic Synthesis

The journey of fluorinated cyclobutane derivatives in organic synthesis is intertwined with the broader history of organofluorine chemistry and the development of methods to construct strained ring systems. The synthesis of cyclobutane itself, first reported in 1907, marked a significant achievement in understanding and manipulating cyclic hydrocarbons. harvard.edu However, the introduction of fluorine into this four-membered ring system came much later, spurred by the growing recognition of fluorine's profound impact on molecular properties.

The initial forays into organofluorine chemistry date back to the 19th century, with Alexander Borodin's work on nucleophilic fluoride (B91410) replacement in 1862 being a notable early example. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to direct fluorination, though its high reactivity presented significant challenges. nih.gov It wasn't until the mid-20th century, with the development of milder and more selective fluorinating agents, that the synthesis of complex fluorinated molecules became more routine. acs.org

Early examples of fluorinated cyclobutanes often arose from the cycloaddition reactions of fluoroalkenes. For instance, the dimerization of tetrafluoroethylene (B6358150) (TFE) to form octafluorocyclobutane (B90634) was a key reaction in the development of fluoropolymers. While not a direct precursor, this work highlighted the feasibility of constructing fluorinated four-membered rings. The synthesis of a variety of fluorinated cyclobutanes and cyclobutenes was explored in the mid-20th century, laying the groundwork for more complex derivatives. ontosight.ai

The development of synthetic methods for cyclobutanes, such as [2+2] cycloadditions, has been extensively reviewed and refined over the years. harvard.edu These methods, coupled with advancements in fluorination chemistry, have enabled the synthesis of a diverse array of fluorinated cyclobutane building blocks. The strategic placement of fluorine atoms on the cyclobutane ring was found to significantly influence the molecule's conformation, electronic properties, and metabolic stability. This realization sparked interest in their potential applications, particularly in medicinal chemistry and materials science. researchgate.net

Significance of 3,3-Difluorocyclobutanecarbonitrile in Contemporary Organic Chemistry Research

In recent years, the gem-difluorinated cyclobutane motif has garnered considerable attention as a valuable component in the design of new molecules. The compound this compound has emerged as a key synthetic intermediate, providing access to a range of functionalized 3,3-difluorocyclobutane derivatives.

The significance of the 3,3-difluorocyclobutane unit stems from several key properties imparted by the gem-difluoro group. The two fluorine atoms have a strong inductive effect, influencing the acidity and basicity of nearby functional groups. This electronic modulation can be crucial for optimizing the binding of a molecule to its biological target. Furthermore, the C-F bond is the strongest single bond in organic chemistry, and the introduction of a gem-difluoro group can enhance the metabolic stability of a molecule by blocking potential sites of oxidation. researchgate.net This increased stability is a highly desirable trait in the development of pharmaceuticals.

This compound serves as a versatile precursor to other important building blocks, such as 3,3-difluorocyclobutanecarboxylic acid and 3,3-difluorocyclobutylamine. These derivatives are sought-after components in drug discovery programs. For instance, the hydrolysis of the nitrile group in this compound provides a direct route to 3,3-difluorocyclobutanecarboxylic acid, a valuable synthon.

The nitrile group itself offers a handle for a variety of chemical transformations. It can be reduced to an amine, hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions, further expanding the synthetic utility of this building block. The reactivity of the nitrile, combined with the unique properties of the gem-difluorinated cyclobutane core, makes this compound a powerful tool for the modern organic chemist.

Below are tables detailing some of the known properties and synthetic precursors for this compound and a closely related derivative, 3,3-difluorocyclobutane-1-carbaldehyde (B570286).

Table 1: Physicochemical Properties of this compound and a Related Derivative

| Property | This compound | 3,3-difluorocyclobutane-1-carbaldehyde |

| CAS Number | 86770-80-1 | 1246765-49-0 |

| Molecular Formula | C₅H₅F₂N | C₅H₆F₂O |

| Molecular Weight | 117.10 g/mol | 120.10 g/mol |

Data for 3,3-difluorocyclobutane-1-carbaldehyde is provided for comparative purposes.

Table 2: Synthetic Precursors for 3,3-difluorocyclobutane-1-carbaldehyde

| Precursor | CAS Number |

| (3,3-Difluorocyclobutyl)methanol | 681128-39-2 |

| ethyl 3,3-difluorocyclobutane-1-carboxylate | 681128-38-1 |

| 3-Methylenecyclobutanecarbonitrile | 15760-35-7 |

| 3,3-Difluorocyclobutanecarboxylic acid | 107496-54-8 |

| This compound | 86770-80-1 |

This table illustrates that this compound itself is a known precursor to the corresponding aldehyde, highlighting its role as a versatile synthetic intermediate.

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluorocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXLAPBURAMYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517635 | |

| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-80-1 | |

| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3,3 Difluorocyclobutanecarbonitrile

Established Synthetic Pathways to 3,3-Difluorocyclobutanecarbonitrile

The construction of the 3,3-difluorocyclobutane moiety, coupled with the introduction of a nitrile group, can be achieved through several strategic approaches. These methodologies primarily involve the formation of the cyclobutane (B1203170) ring followed by or concurrent with the introduction of the fluorine and nitrile functionalities.

Deoxofluorination Approaches in this compound Synthesis

A common and direct method for the introduction of geminal fluorine atoms is the deoxofluorination of a corresponding ketone. In the context of this compound synthesis, this involves the conversion of a 3-oxocyclobutanecarbonitrile (B1316763) precursor. Reagents such as sulfur tetrafluoride (SF₄) and its more manageable liquid alternatives, diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are pivotal for this transformation. orgsyn.orgcapes.gov.br These reagents effectively replace the carbonyl oxygen with two fluorine atoms.

The general transformation can be represented as follows:

Caption: General reaction scheme for the deoxofluorination of 3-oxocyclobutanecarbonitrile.

Caption: General reaction scheme for the deoxofluorination of 3-oxocyclobutanecarbonitrile.While the reaction is conceptually straightforward, the conditions, such as temperature and reaction time, need to be carefully controlled to manage the reactivity and potential thermal instability of the fluorinating agents, particularly DAST. orgsyn.org Deoxo-Fluor® is noted to be more thermally stable than DAST, offering a safer alternative for these reactions. orgsyn.org

Table 1: Common Deoxofluorinating Agents

| Reagent Name | Chemical Formula | Physical State | Key Characteristics |

|---|---|---|---|

| Sulfur Tetrafluoride | SF₄ | Gas | Highly reactive and toxic, requires specialized handling. |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Liquid | Less hazardous than SF₄, but can be thermally unstable. |

Cycloaddition Reactions in the Construction of Cyclobutane Scaffolds

[2+2] Cycloaddition reactions represent a powerful tool for the construction of four-membered rings. The synthesis of the 3,3-difluorocyclobutane core of the target molecule can be envisioned through the cycloaddition of a fluoroalkene with an appropriate reaction partner. A plausible route involves the reaction of 1,1-difluoroethene with acrylonitrile. This reaction would directly assemble the desired carbon skeleton with the fluorine and nitrile groups in the correct relative positions.

The mechanism of such [2+2] cycloadditions can be complex, often proceeding through a stepwise diradical or zwitterionic intermediate, particularly in thermal reactions. Photochemical [2+2] cycloadditions are also a well-established method for forming cyclobutane rings. libretexts.org Another relevant approach is the cycloaddition of allenes with olefins, which has been utilized to prepare substituted methylenecyclobutanes. researchgate.net

Table 2: Examples of Cycloaddition Reactions for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

|---|---|---|---|

| 1,1-Difluoroethene | Acrylonitrile | [2+2] Cycloaddition | This compound |

Other Chemical Processes for Cyclobutane Derivatization

Beyond the direct construction of the functionalized ring, derivatization of a pre-existing cyclobutane scaffold offers an alternative synthetic strategy. For instance, a precursor such as 3,3-difluorocyclobutane methanol (B129727) could potentially be converted to the corresponding nitrile. This would typically involve a two-step sequence: oxidation of the alcohol to an aldehyde, followed by conversion of the aldehyde to the nitrile, for instance, through the formation of an oxime and subsequent dehydration.

Mechanistic Studies of Reactions Involving this compound

The presence of the electron-withdrawing fluorine atoms and the nitrile group on the small, strained cyclobutane ring leads to interesting and sometimes unexpected reactivity.

Investigations of Elimination Reactions in this compound (e.g., β-elimination)

A notable reaction of this compound is its propensity to undergo an unexpected β-elimination reaction in the presence of a base. researchgate.net This is in contrast to similar systems where γ-elimination is the more common pathway.

In a typical β-elimination, a proton is abstracted from the carbon atom adjacent (β-position) to a leaving group, leading to the formation of a double bond. In the case of this compound, the nitrile group can act as an electron-withdrawing group, acidifying the α-proton. However, the observed elimination suggests that a proton at the β-position is being removed. The strain of the four-membered ring and the electronic effects of the gem-difluoro group likely play a crucial role in directing the reaction pathway towards β-elimination. libretexts.org

The mechanism likely involves the abstraction of a β-proton by a base, followed by the elimination of a fluoride (B91410) ion and the concurrent formation of a double bond within the cyclobutane ring, leading to a cyclobutene (B1205218) derivative.

Analysis of Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its functional groups.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbon atom of the nitrile group. libretexts.orglibretexts.org Nucleophiles such as Grignard reagents or hydride donors (e.g., from LiAlH₄) can add to the carbon-nitrogen triple bond. libretexts.org Hydrolysis of the nitrile group, under either acidic or basic conditions, is also a common nucleophilic reaction, proceeding through an amide intermediate to yield the corresponding carboxylic acid. chemistrysteps.com

Electrophilic Reactivity: The nitrile nitrogen possesses a lone pair of electrons, which can exhibit basic and nucleophilic character. Protonation of the nitrogen by a strong acid can activate the nitrile group towards attack by weak nucleophiles. ebsco.com The π-system of the nitrile could also potentially interact with strong electrophiles, although this is less common than nucleophilic attack at the carbon. The C-F bonds are generally unreactive towards electrophiles.

Studies on Cycloaddition Reactivity of this compound and its Precursors

The construction of the 3,3-difluorocyclobutane core often relies on cycloaddition reactions. While direct [2+2] cycloaddition of a fluoroalkene with a nitrile-containing counterpart presents a theoretical route to this compound, the literature more commonly describes the synthesis of precursors that can be later functionalized.

One of the primary precursors is 3,3-difluorocyclobutanone (B595554). Its synthesis often involves the [2+2] cycloaddition of tetrafluoroethylene (B6358150) (TFE) with a suitable ketene (B1206846) equivalent, followed by subsequent transformations. Another key precursor, 3,3-difluorocyclobutanol (B1322468), can be prepared and subsequently oxidized to the ketone. chemicalbook.com The reactivity of these precursors in further cycloaddition reactions is an area of active investigation, although the focus is typically on the functionalization of the cyclobutane ring rather than its expansion.

Development of Novel Synthetic Approaches for this compound and its Precursors

Recent research has focused on developing efficient and practical synthetic routes to this compound and its key precursors. These approaches aim to overcome challenges associated with handling gaseous reactants like TFE and to provide access to a variety of substituted derivatives.

A significant advancement has been the use of organolanthanum reagents in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes starting from 3,3-difluorocyclobutanone. acs.orgresearchgate.net This method allows for the introduction of various functional groups at the 1-position, which can then be further manipulated.

A patented method describes a route to 3,3-difluorocyclobutylamine hydrochloride starting from 3-oxocyclobutanecarboxylic acid. google.com This multi-step synthesis involves esterification, fluorination, reaction with hydroxylamine, and a rearrangement reaction. The resulting amine is a crucial intermediate that can potentially be converted to this compound via a Sandmeyer-type reaction. wikipedia.orglscollege.ac.innih.gov

The conversion of the primary amine, 3,3-difluorocyclobutylamine, to the nitrile is a plausible transformation. The Sandmeyer reaction, a well-established method for converting primary aromatic and aliphatic amines to a variety of functional groups, including nitriles, would be a logical approach. wikipedia.orglscollege.ac.innih.gov This would involve the diazotization of the amine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. While this specific conversion for 3,3-difluorocyclobutylamine is not explicitly detailed in the reviewed literature, the general applicability of the Sandmeyer reaction suggests it as a viable synthetic step.

| Starting Material | Reagents | Product | Reaction Type |

| 3-Oxocyclobutanecarboxylic acid | 1. Acid, Methanol; 2. Fluorinating agent; 3. Hydroxylamine; 4. Sulfonyl chloride, Base | 3,3-Difluorocyclobutylamine | Multi-step synthesis |

| 3,3-Difluorocyclobutylamine | 1. NaNO₂, HCl; 2. CuCN, KCN | This compound | Sandmeyer reaction (Proposed) |

| 3,3-Difluorocyclobutanol | Pyridinium chlorochromate (PCC) | 3,3-Difluorocyclobutanone | Oxidation |

| 3,3-Difluorocyclobutanone | Organolanthanum reagents | 1-Substituted-3,3-difluorocyclobutanol | Nucleophilic addition |

Stereoselective Synthesis Methodologies for this compound

The development of stereoselective methods for the synthesis of substituted cyclobutanes is a significant area of research. While the parent this compound is achiral, the synthesis of its derivatives with additional stereocenters is of considerable interest.

The synthesis of substituted 3,3-difluorocyclobutane derivatives often involves diastereoselective reactions. For instance, the addition of organometallic reagents to 3,3-difluorocyclobutanone can lead to the formation of diastereomeric alcohols if the incoming nucleophile is chiral or if a chiral auxiliary is employed. The separation of these diastereomers can provide access to enantiomerically enriched products.

While specific stereoselective methodologies leading directly to chiral derivatives of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its precursors. For example, chiral catalysts or reagents could be employed in the cycloaddition step to establish stereocenters on the cyclobutane ring.

Scalable Synthesis Protocols for this compound

For this compound to be a truly viable building block, scalable synthetic protocols are essential. The challenges in scaling up often relate to the cost and handling of reagents, as well as the efficiency and safety of the reactions.

The synthesis of 3,3-difluorocyclobutanone, a key precursor, has been a focus of process development. Methods that avoid the use of hazardous reagents or that can be performed in continuous flow reactors are particularly desirable for large-scale production. The oxidation of 3,3-difluorocyclobutanol to the ketone is a reaction that can generally be scaled up with appropriate engineering controls. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Analysis of 3,3 Difluorocyclobutanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of 3,3-Difluorocyclobutanecarbonitrile

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of its structure.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of nuclei in the molecule. walisongo.ac.id

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule: the single proton on the carbon bearing the nitrile group (C1-H) and the two pairs of diastereotopic protons on the carbons adjacent to the difluorinated carbon (C2-H₂ and C4-H₂). The signal for the C1 proton would likely appear as a multiplet due to coupling with the four adjacent protons on C2 and C4. The protons on C2 and C4 would each appear as complex multiplets due to geminal coupling to each other and vicinal coupling to the C1 proton. Furthermore, these protons would exhibit additional coupling to the two fluorine atoms over three bonds (³JHF), adding to the complexity of the splitting patterns.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals for the four unique carbon atoms in the cyclobutane (B1203170) ring and one for the nitrile carbon. The carbon atom bonded to the two fluorine atoms (C3) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the CF₂ group (C2 and C4) will show splitting as triplets due to two-bond coupling (²JCF). The carbon attached to the nitrile group (C1) and the nitrile carbon itself may also exhibit smaller long-range couplings to the fluorine atoms.

¹⁹F NMR: Given the chemical equivalence of the two fluorine atoms, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance. walisongo.ac.id In the proton-coupled spectrum, this signal would appear as a multiplet, specifically a quintet, due to coupling with the four adjacent protons on C2 and C4 (³JHF). The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. walisongo.ac.id

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: Specific chemical shifts (δ) and coupling constants (J) are predictive and can vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CH-CN | ~3.0 - 3.5 | Multiplet | JHH, JHF |

| ¹H | CH₂ | ~2.5 - 3.0 | Multiplet | JHH(gem), JHH(vic), JHF |

| ¹³C | CF₂ | ~110 - 120 | Triplet | ¹JCF ~250-300 |

| ¹³C | CH₂ | ~30 - 40 | Triplet | ²JCF ~20-30 |

| ¹³C | CH-CN | ~20 - 30 | Triplet | ³JCF ~5-10 |

| ¹³C | CN | ~115 - 125 | Singlet or small multiplet | - |

| ¹⁹F | CF₂ | ~ -100 to -120 | Quintet | ³JFH |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. scribd.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. uvic.ca For this compound, cross-peaks would be observed between the C1-H proton and the protons on the C2 and C4 carbons, confirming their vicinal relationship within the cyclobutane ring. Cross-peaks would also connect the geminal protons on each CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu The HSQC spectrum would show a cross-peak connecting the ¹H signal of the C1-H proton to the ¹³C signal of the C1 carbon. sdsu.edu Similarly, it would link the ¹H signals of the C2 and C4 methylene protons to their corresponding ¹³C signals, confirming the C-H one-bond connectivities. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. scribd.com In this molecule, HMBC would show correlations from the C2/C4 protons to the quaternary C3 (CF₂) carbon and the C1 carbon. It would also reveal a key correlation from the C1 proton and the C2/C4 protons to the nitrile carbon, confirming the position of the cyano group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of this compound (C₅H₅F₂N) would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (117.04 g/mol ). The analysis of the fragment ions provides a fingerprint of the molecule's structure. Common fragmentation pathways for cyclic compounds involve ring cleavage, while functional groups can direct fragmentation through characteristic losses.

Potential fragmentation pathways for this molecule could include:

Loss of a hydrogen cyanide molecule (HCN) from the molecular ion.

Loss of a hydrogen fluoride (B91410) molecule (HF).

Expulsion of the nitrile radical (·CN).

Cleavage of the cyclobutane ring, potentially leading to the formation of smaller fluorinated fragments. The expulsion of difluorocarbene (CF₂) is a known fragmentation pathway for some polyfluorinated compounds. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 117 | [C₅H₅F₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₅H₄FN]⁺˙ | ·F |

| 91 | [C₄H₅F₂]⁺ | ·CN |

| 90 | [C₅H₃F₂]⁺ | HCN |

| 67 | [C₄H₄F]⁺ | CF₂ |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups: the nitrile and the carbon-fluorine bonds.

C≡N Stretch: The nitrile group (C≡N) exhibits a characteristic sharp, medium-intensity stretching vibration in the range of 2260-2220 cm⁻¹. libretexts.org Its presence is a strong indicator of the cyano functionality.

C-F Stretch: Carbon-fluorine bonds produce strong absorption bands in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹. libretexts.org For a gem-difluoro compound like this, one would expect strong, complex absorptions in this region due to symmetric and asymmetric stretching modes.

C-H Stretch: The stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the cyclobutane ring would appear in the region of 3000-2850 cm⁻¹. vscht.cz

CH₂ Bending: The scissoring vibration of the methylene (CH₂) groups is expected around 1470-1450 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 2850 | Stretching | C-H (sp³) | Medium |

| 2260 - 2220 | Stretching | C≡N (Nitrile) | Medium, Sharp |

| 1470 - 1450 | Bending (Scissoring) | CH₂ | Medium |

| 1400 - 1000 | Stretching | C-F | Strong |

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the absolute configuration and solid-state conformation of a molecule.

While specific crystallographic data for this compound is not widely published, analysis of a suitable crystalline derivative would provide invaluable structural information. Such an analysis would confirm the connectivity established by NMR and MS. Crucially, it would reveal the puckered conformation of the cyclobutane ring in the solid state. The introduction of fluorine atoms and the nitrile group is expected to influence the degree of ring puckering compared to unsubstituted cyclobutane. The crystal packing would show intermolecular interactions, which could involve the nitrile nitrogen and fluorine atoms. researchgate.net

Advanced Spectroscopic Methodologies for Conformational Analysis of this compound

The four-membered cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations. The substituents on the ring significantly influence the energy barrier and the preferred conformation. Fluorine substitution, in particular, can have a profound impact on molecular conformation. nih.gov

The conformational profile of this compound can be investigated using a combination of experimental and computational methods.

Variable-Temperature (VT) NMR Spectroscopy: By recording NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different ring conformations. dtic.mil Changes in chemical shifts or the coalescence of signals as the temperature is raised can be analyzed to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring-flipping process.

Analysis of NMR Coupling Constants: The magnitude of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. nih.gov A detailed analysis of these coupling constants, often aided by computational modeling, can provide quantitative information about the time-averaged conformation of the cyclobutane ring in solution. nih.gov

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule. mdpi.com These calculations can predict the relative energies of different puckered conformations, the energy barriers for interconversion, and theoretical spectroscopic parameters (NMR shifts, IR frequencies) that can be compared with experimental data to validate the conformational model. mdpi.com

Theoretical and Computational Chemistry Studies of 3,3 Difluorocyclobutanecarbonitrile

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 3,3-Difluorocyclobutanecarbonitrile. nih.govscirp.org DFT calculations are employed to elucidate the molecule's electronic properties, which are fundamental to understanding its stability and reactivity. By solving the Kohn-Sham equations, DFT provides information on the distribution of electron density and the energies of molecular orbitals.

A typical DFT study on this molecule would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model its three-dimensional structure. mdpi.com From the optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The dipole moment can also be calculated, providing insight into the molecule's polarity, which is significantly influenced by the electronegative fluorine and nitrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and derived from typical DFT calculations for similar fluorinated organic molecules.

Molecular Modeling and Conformational Analysis of this compound

The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as the difluoro and nitrile groups in this compound, leads to different possible conformations. Molecular modeling and conformational analysis are used to identify the most stable arrangement of the atoms in space.

The puckering of the cyclobutane ring means the nitrile substituent can occupy either a pseudo-axial or a pseudo-equatorial position relative to the approximate plane of the carbon ring. These two primary conformations will have different steric and electronic interactions, leading to a difference in their relative energies. Computational methods, particularly DFT, can be used to calculate the energies of these conformers. The energy difference between the axial and equatorial conformers determines their relative populations at a given temperature. Generally, bulky groups prefer the equatorial position to minimize steric hindrance.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial-CN | 0.00 | 73% |

Note: The values presented are illustrative, based on conformational studies of substituted cyclobutane systems.

The results indicate that the conformer with the nitrile group in the equatorial position is lower in energy and therefore the more dominant species at room temperature. This conformational preference is a critical factor that influences the molecule's reactivity and its interactions in a biological or material science context.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction of this compound

Quantum chemical calculations are an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) absorption bands can be predicted. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus.

For this compound, DFT calculations can predict characteristic vibrational frequencies. The strong C≡N stretch of the nitrile group, the C-F stretching vibrations, and various C-C and C-H vibrations can all be assigned. These predicted spectra serve as a benchmark for experimental chemists. Likewise, the 13C and 1H NMR chemical shifts for each unique carbon and hydrogen atom in the molecule can be computed, providing a detailed map of its magnetic environment.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| IR Frequencies (cm-1) | |

| C≡N Stretch | 2250 |

| C-F Stretch (asymmetric) | 1150 |

| C-F Stretch (symmetric) | 1100 |

| 13C NMR Chemical Shifts (ppm) | |

| C-CN | 25 |

| CH2 | 35 |

| C(F)2 | 120 (triplet) |

Note: These spectroscopic parameters are hypothetical and represent typical values obtained from quantum chemical calculations for molecules with similar functional groups.

Computational Studies on Reactivity and Selectivity of this compound

Computational studies can go beyond static properties to predict the chemical reactivity and selectivity of a molecule. By analyzing the electronic structure, it is possible to identify which parts of the molecule are most likely to participate in chemical reactions. Reactivity descriptors derived from DFT, such as the electrophilicity index and Fukui functions, can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 3.35 |

| Electronic Chemical Potential (μ) | -4.15 |

Note: Values are illustrative and calculated from the hypothetical HOMO/LUMO energies presented in Table 1.

These computational insights into reactivity are fundamental for designing synthetic pathways and understanding the mechanisms of reactions involving this compound.

Future Perspectives and Emerging Research Directions for 3,3 Difluorocyclobutanecarbonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery for 3,3-Difluorocyclobutanecarbonitrile

Predictive Modeling and Property Optimization: ML algorithms, particularly deep neural networks (DNNs), can be trained on existing data of fluorinated compounds to predict the physicochemical and biological properties of novel derivatives of this compound. nih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is a critical step in drug discovery. By building predictive models, researchers can virtually screen libraries of potential derivatives to identify candidates with desired characteristics, such as enhanced metabolic stability or specific biological activity, before committing to their synthesis. This significantly reduces the time and cost associated with experimental screening. Current time information in Houston, TX, US.

Synthesis Planning and Reaction Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its analogs. researchgate.net Furthermore, machine learning models can be employed to navigate complex reaction landscapes and predict optimal conditions for challenging transformations, such as fluorination reactions. acs.org For instance, an ML model could be trained to identify the most effective reagents, catalysts, solvents, and temperature for a specific transformation involving the difluorocyclobutane core, thereby maximizing yield and minimizing byproducts. acs.org This approach moves beyond trial-and-error experimentation to a more data-driven and predictive methodology.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. nih.gov By inputting specific parameters related to the 3,3-difluorocyclobutane scaffold, these models can generate novel structures that are predicted to have high therapeutic potential. This capability allows for the exploration of a much wider chemical space than is possible through traditional methods alone, potentially leading to the discovery of groundbreaking compounds. optibrium.comnih.gov

| AI/ML Application Area | Potential Impact on this compound Research |

| Property Prediction | Rapidly estimate ADMET profiles, bioactivity, and physicochemical properties of derivatives. |

| Retrosynthesis | Propose efficient and novel synthetic routes, reducing development time. |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temp.) for higher yields. acs.org |

| De Novo Molecular Design | Generate novel molecular structures with desired therapeutic profiles based on the core scaffold. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For this compound, future research will focus on creating more sustainable and efficient synthetic routes, moving away from hazardous reagents and wasteful processes.

Catalytic and Biocatalytic Methods: Conventional nitrile synthesis often involves harsh reagents or toxic cyanide sources. Green alternatives focus on catalytic transformations of more benign starting materials like aldehydes or primary amides. organic-chemistry.org For instance, the conversion of 3,3-difluorocyclobutanecarboxaldehyde to the corresponding nitrile could be achieved using catalysts under mild conditions. organic-chemistry.org A particularly promising avenue is the use of biocatalysts, such as enzymes (nitrilases or a combination of nitrile hydratase and amidase), which operate in aqueous solutions at ambient temperatures and moderate pH. journals.co.za This approach not only reduces the use of hazardous chemicals but also improves reaction selectivity and minimizes waste streams. journals.co.za

Sustainable Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Future syntheses of this compound will likely explore the use of green solvents such as ionic liquids or deep eutectic solvents. organic-chemistry.orgacs.org These solvents can offer unique reactivity and facilitate easier product separation and catalyst recycling. acs.org Additionally, solvent-free reaction conditions, where the solid reagents react directly or in an aqueous slurry, represent a highly efficient and environmentally friendly approach that minimizes volatile organic compound (VOC) emissions. digitellinc.com

Atom Economy and Feedstock Valorization: Future synthetic strategies will aim to maximize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, where aldehydes are converted directly to nitriles with hydroxylamine hydrochloride in an ecofriendly catalyst system, are an example of this principle. organic-chemistry.org Furthermore, sourcing the cyclobutane (B1203170) core from biomass-derived feedstocks could offer a more sustainable long-term pathway compared to petrochemical sources.

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Biocatalysis | Use of enzymes (e.g., nitrilases) for nitrile formation. journals.co.za | High selectivity, mild aqueous conditions, reduced waste. |

| Sustainable Solvents | Employing ionic liquids, deep eutectic solvents, or water instead of traditional organic solvents. acs.orgrsc.org | Reduced VOC emissions, potential for catalyst recycling. |

| Solvent-Free Synthesis | Direct reaction of reagents without a solvent medium. digitellinc.com | Energy efficient, eliminates solvent waste. |

| Catalytic Dehydration | Using non-toxic catalysts for the dehydration of aldoximes to nitriles. organic-chemistry.org | Avoids harsh and wasteful dehydrating agents. |

Exploration of Novel Reactivity and Unconventional Transformations of this compound

The combination of ring strain and strong electron-withdrawing effects from the gem-difluoro and nitrile groups suggests that this compound possesses unique reactivity waiting to be explored. Future research will focus on uncovering and harnessing this reactivity for novel molecular construction.

Functionalization of the Cyclobutane Ring: The presence of the gem-difluoro group significantly influences the electronic properties of the cyclobutane ring, potentially activating adjacent positions for chemical modification. Research into the reactivity of related gem-difluorocyclobutane derivatives has shown that these scaffolds can undergo a variety of transformations. digitellinc.comacs.org For example, catalytic systems could be developed to achieve selective C-H functionalization at the C2 or C4 positions, allowing for the introduction of new substituents. Furthermore, rhodium-catalyzed asymmetric hydroboration of related gem-difluorinated cyclobutenes has been shown to be a versatile method for creating chiral fluorinated cyclobutane derivatives, a strategy that could be adapted for precursors to this compound. researchgate.netbohrium.comnih.gov

Transformations of the Nitrile Group: The nitrile functional group is a versatile handle for conversion into other important moieties, such as primary amines, amides, and carboxylic acids. journals.co.za Future work will likely explore these transformations under conditions that preserve the strained, fluorinated ring. For example, developing selective reduction methods to produce 3,3-difluorocyclobutane-1-methanamine or controlled hydrolysis to yield 3,3-difluorocyclobutanecarboxylic acid would provide access to a new family of valuable building blocks. The stability of the difluorocyclobutane motif under various reaction conditions, as demonstrated in related systems, suggests these transformations are highly feasible. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Difluorocyclobutanecarbonitrile in a laboratory setting?

- Methodology : Common synthetic routes involve cyclization strategies, such as [2+2] cycloaddition of fluorinated alkenes followed by nitrile functionalization. For example, fluorination of cyclobutane precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor can introduce fluorine atoms. Post-synthetic modifications, such as cyanation via nucleophilic substitution (e.g., using KCN or CuCN), may yield the target compound. Purification typically employs column chromatography with non-polar solvents (hexane/ethyl acetate) or distillation under reduced pressure .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR and IR spectroscopy to detect C≡N stretching (~2240 cm).

Q. How should researchers safely handle and store this compound given its potential hazards?

- Safety Protocol :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid skin contact, as nitriles can hydrolyze to release toxic HCN under certain conditions.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent moisture absorption and degradation.

- Hazard Mitigation : Refer to analogous fluorinated nitriles (e.g., ’s H302/H312 hazards for related compounds) and implement spill kits with activated carbon for containment .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- and NMR : Resolve cyclobutane ring protons (δ ~2.5–3.5 ppm) and fluorine coupling patterns.

- IR Spectroscopy : Confirm nitrile group presence (C≡N stretch at ~2240 cm).

- GC-MS : Assess purity and molecular ion peak (m/z 117 for [M]) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 117.097 g/mol | |

| Boiling Point | 160.5±40.0 °C (760 mmHg) | |

| Density | 1.2±0.1 g/cm |

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?

- Optimization Approaches :

- Catalyst Screening : Test Lewis acids (e.g., BF·OEt) to stabilize intermediates during cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance fluorination efficiency.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track fluorination rates and adjust reagent stoichiometry.

- Contradiction Analysis : Conflicting reports on optimal temperatures (e.g., 80°C vs. 100°C) may arise from solvent boiling points or catalyst stability. Validate via controlled experiments .

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Electronic Effects : Fluorine’s electron-withdrawing nature increases nitrile electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions). However, steric hindrance from the cyclobutane ring may reduce accessibility.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., cyclobutanecarbonitrile) using kinetic isotope effects (KIE) or Hammett plots. Computational modeling (DFT) can map electron density distribution .

Q. What computational methods are suitable for analyzing the ring strain and conformational dynamics of this compound?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and quantify ring strain energy (compare to cyclopropane or cyclohexane).

- Molecular Dynamics (MD) : Simulate thermal fluctuations to study chair vs. boat conformers in solution.

- NCI Analysis : Visualize non-covalent interactions (e.g., F···F contacts) influencing stability .

- Validation : Cross-reference computational results with X-ray crystallography (if crystals are obtainable) or variable-temperature NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.